

Synthesis of 9,10-Phenanthrenedione via Phenanthrene Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9,10-Phenanthrenedione

Cat. No.: B147406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **9,10-phenanthrenedione** from the oxidation of phenanthrene. The document details various synthetic methodologies, with a focus on experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

9,10-Phenanthrenedione, also known as phenanthrenequinone, is a polycyclic aromatic dione of significant interest in medicinal chemistry and materials science. It serves as a versatile precursor for the synthesis of various biologically active compounds and functional materials. The most common and well-established method for its preparation involves the oxidation of phenanthrene. This guide explores the prevalent oxidative methods, primarily focusing on the use of chromium-based reagents, and also touches upon alternative approaches.

Oxidative Synthesis Methodologies

The direct oxidation of phenanthrene is an effective route to produce **9,10-phenanthrenedione**.^[1] Various oxidizing agents have been employed for this transformation, with chromium(VI) reagents being the most extensively documented.^{[1][2]} Other oxidants such as potassium permanganate and tert-butyl hydroperoxide have also been explored.^{[3][4][5]}

Oxidation using Chromium-Based Reagents

The oxidation of phenanthrene using chromic acid or alkali dichromates in an acidic medium is a classical and widely used method.[2][6] This process typically involves the in-situ generation of chromic acid (H_2CrO_4) from sources like chromium(VI) oxide (CrO_3), sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$), or potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) in the presence of a strong acid, usually sulfuric acid.[7]

The reaction mechanism is thought to proceed through the formation of a diol intermediate, which is subsequently oxidized to the diketone.[8][9] The 9,10-double bond of phenanthrene exhibits a degree of fixation, making it susceptible to oxidation.[9]

A notable improvement in this method involves controlling the reaction temperature to enhance both yield and purity.[6] By preparing a dispersion of phenanthrene and an alkali dichromate at 95-100°C, followed by cooling to 80-85°C before the addition of sulfuric acid, yields can be significantly increased to around 90% with high purity.[6]

Alternative Oxidation Methods

While chromium-based oxidation is effective, the toxicity of chromium reagents has prompted research into more environmentally friendly alternatives. One such method utilizes tert-butyl hydroperoxide (TBHP) as the oxidant, which offers advantages of being a greener and more efficient procedure.[4] Another approach involves the use of potassium permanganate.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported methods for the synthesis of **9,10-phenanthrenedione**.

Table 1: Oxidation of Phenanthrene with Chromium-Based Reagents

Oxidizing System	Solvent	Temperature (°C)	Reaction Time	Yield (%)	Purity (%)	Reference
CrO ₃ / H ₂ SO ₄ / H ₂ O	Water	Reflux	Not specified	44-48	Not specified	[6]
Na ₂ Cr ₂ O ₇ / H ₂ SO ₄ / H ₂ O	Water	80-85	3 hours	90	92	[6]
K ₂ Cr ₂ O ₇ / H ₂ SO ₄	Aqueous	Not specified	Not specified	Not specified	Not specified	[7][10]

Table 2: Alternative Oxidation Methods for Phenanthrene

Oxidizing System	Catalyst	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
tert-Butyl Hydroperoxide (TBHP)	MoO ₂ (acac) ₂	Not specified	Not specified	4	Not specified	[4]
Potassium Permanganate (KMnO ₄)	-	Soil/Water	Not specified	Not specified	Significant reduction	[5]

Experimental Protocols

Protocol for Oxidation with Sodium Dichromate and Sulfuric Acid[6]

This protocol is adapted from a patented method demonstrating high yield and purity.

Materials:

- Phenanthrene
- Sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$)
- Concentrated sulfuric acid (H_2SO_4)
- Water

Procedure:

- Prepare a dispersion of 1 mole of phenanthrene, sodium dichromate, and water at a temperature of 95-100°C.
- Cool the dispersion to 80-85°C.
- With external cooling and agitation, slowly add concentrated sulfuric acid over a period of 2 hours, maintaining the reaction temperature between 80-85°C.
- After the addition is complete, continue to agitate the mixture for 1 hour at 85°C.
- Cool the reaction mixture to 50°C.
- Isolate the precipitated **9,10-phenanthrenedione** by filtration.
- Wash the product with water until the washings are nearly neutral.
- Dry the product to obtain finely divided, crystalline **9,10-phenanthrenedione**.

General Protocol for Oxidation with Chromic Acid (from Organic Syntheses)[11]

This is a classic procedure for the laboratory-scale synthesis of **9,10-phenanthrenedione**.

Materials:

- Phenanthrene (technical grade)
- Chromium(VI) oxide (CrO_3 , technical grade)

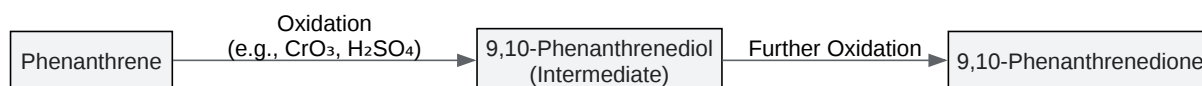
- Concentrated sulfuric acid (H_2SO_4)
- Water
- 40% Sodium bisulfite solution
- Sodium carbonate

Procedure:

- In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place 100 g (0.56 mole) of phenanthrene, 210 g (2.1 moles) of chromic acid, and 1 L of water.
- Start the stirrer and add 450 ml of concentrated sulfuric acid from the dropping funnel at a rate that maintains gentle boiling.
- After the addition is complete, add a mixture of 210 g (2.1 moles) of chromic acid and 500 ml of water. Add half of this mixture carefully, allow the reaction to proceed for 20-25 minutes, and then add the remainder slowly.
- After the reaction is complete, cool the mixture to room temperature and pour it into an equal volume of water. Chill to 10°C in an ice bath.
- Collect the crude precipitate by suction filtration and wash thoroughly with cold water until the green color of chromium salts is no longer visible in the washings.
- Triturate the precipitate with three 300-ml portions of boiling water and filter to remove diphenic acid.
- Triturate the precipitate with several 300-ml portions of hot 40% sodium bisulfite solution and filter. This step forms the bisulfite addition product of the quinone.
- Treat the filtrate with sodium carbonate to precipitate the purified **9,10-phenanthrenedione**.
- Collect the purified product by filtration, wash with water, and air-dry.

Visualizations

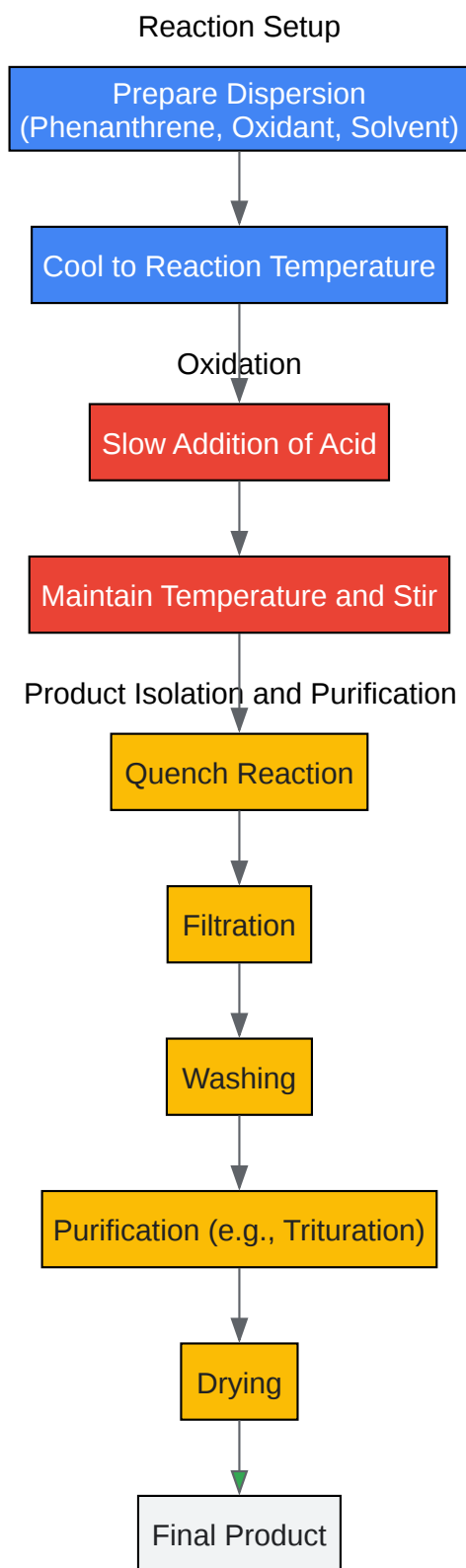
Reaction Pathway



[Click to download full resolution via product page](#)

Caption: Reaction pathway for the oxidation of phenanthrene.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Phenanthrenequinone - Wikipedia [en.wikipedia.org]
- 3. 9,10-Phenanthrenedione | C₁₄H₈O₂ | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Efficient, Solvent-Free Oxidation of Organic Compounds with Potassium Dichromate in the Presence of Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of 9,10-Phenanthrenedione via Phenanthrene Oxidation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147406#9-10-phenanthrenedione-synthesis-from-phenanthrene-oxidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com